methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative featuring a chromene core substituted with a 6-chloro, 2-oxo, and 4-phenyl group. The 7-position of the chromene is linked via an oxymethylene bridge to a methyl 4-substituted benzoate ester. Coumarin derivatives are widely studied for their diverse applications in medicinal chemistry, organic synthesis, and materials science due to their photophysical properties and biological activities .
Properties
IUPAC Name |
methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-28-24(27)17-9-7-15(8-10-17)14-29-22-13-21-19(11-20(22)25)18(12-23(26)30-21)16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNBCQTDLLLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl and methyl 4-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Substituent Effects on Lipophilicity : The target compound’s 6-chloro and 4-phenyl groups enhance lipophilicity compared to the 4-methyl-substituted chromene in , which features a polar carboxylic acid group .
- Functional Group Utility : The methyl ester in the target compound versus the free carboxylic acid in impacts reactivity; esters are typically more lipophilic and hydrolytically stable under basic conditions .
Biological Activity
Overview
Methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This compound features a chromen ring system with various substituents that enhance its pharmacological profiles. The biological activity of this compound has been the subject of numerous studies, indicating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro group, a phenyl group, and an ester linkage that contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds within the chromen class, including this compound, exhibit significant antioxidant properties. These properties are attributed to the ability of the chromen moiety to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated effectiveness against glioma and breast cancer cells by activating caspase pathways and inhibiting key survival signals .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Study on Antioxidant Effects
A study conducted by Hamidian et al. (2013) highlighted the antioxidant activity of chromen derivatives, including this compound. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting its potential use in preventing oxidative damage in various diseases .
Research on Anticancer Activity
In vitro studies showed that this compound effectively reduced cell viability in glioma cell lines by inducing G2/M phase arrest and activating apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells was particularly noted, indicating a favorable therapeutic index .
Data Table: Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves coupling chromene derivatives with benzoate esters. A proven method includes:
- Step 1: Reacting 6-chloro-7-hydroxy-4-phenylcoumarin with 4-(bromomethyl)benzoic acid methyl ester under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2: Optimize reflux time (5–18 hours) and solvent systems (e.g., methanol/chloroform with acetic acid as a catalyst) to improve yields. For example, refluxing with acetic acid increased yields to 91% in analogous hydrazide syntheses .
Table 1: Yield Optimization via Solvent Systems
| Solvent System | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol/Chloroform | AcOH | 5 | 91 | |
| Acetic Acid | None | 18 | 69 |
Advanced: How can researchers resolve structural ambiguities in this compound using crystallographic and spectroscopic data?
Answer:
- X-ray Crystallography: Use single-crystal X-ray diffraction to confirm the spatial arrangement of the chromene and benzoate moieties. Anisotropic displacement parameters (e.g., U<sup>eq</sup> values) can validate bond angles and torsion angles .
- NMR Spectroscopy: Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR data with computed spectra (DFT/B3LYP). Discrepancies in aromatic proton signals may indicate rotational restrictions due to steric hindrance .
Note: Crystallographic data from analogous coumarin derivatives (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl tosylate) show bond lengths of 1.36–1.43 Å for C–O–C bridges, which can serve as benchmarks .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Based on SDS for structurally related compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Emergency Measures:
- Skin contact: Rinse with water for 15 minutes and remove contaminated clothing .
- Eye exposure: Irrigate with saline solution for 15 minutes and seek medical attention .
- Storage: Keep in sealed containers under dry, ventilated conditions to prevent hydrolysis .
Advanced: How can researchers evaluate the biological activity of this compound, and what methodological pitfalls should be avoided?
Answer:
- In vitro Assays: Screen for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests). Reference chromene derivatives with 4-phenyl substituents, which showed activity against Staphylococcus aureus .
- Pitfalls to Avoid:
Advanced: How should researchers address contradictory data in solubility or reactivity studies?
Answer:
- Solubility Conflicts: Test in multiple solvents (DMSO, ethanol, chloroform) and document temperature/pH conditions. For example, coumarin derivatives often show pH-dependent solubility due to lactone ring stability .
- Reactivity Discrepancies: Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor reaction progress. If a reaction stalls, evaluate steric effects from the 6-chloro and 4-phenyl groups using computational modeling (e.g., Gaussian 16) .
Basic: What are the best practices for characterizing derivative compounds (e.g., hydrazides) of this chromene-benzoate hybrid?
Answer:
- Synthetic Routes: React the parent compound with hydrazine hydrate to form hydrazide derivatives. For example, 2-[(4-methyl-2-oxochromen-7-yl)oxy]acetohydrazide was synthesized with 91% yield under reflux .
- Characterization:
Advanced: What strategies can optimize the compound’s stability under long-term storage?
Answer:
- Degradation Analysis: Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Chromene derivatives are prone to photooxidation; store in amber vials at –20°C .
- Lyophilization: For hygroscopic samples, lyophilize and store under argon to prevent hydrolysis of the ester group .
Advanced: How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or topoisomerase II). The 4-phenyl and 6-chloro groups may occupy hydrophobic pockets .
- DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 2-oxo group in chromene is often reactive toward nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
